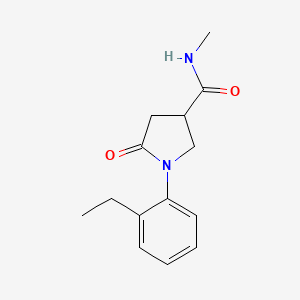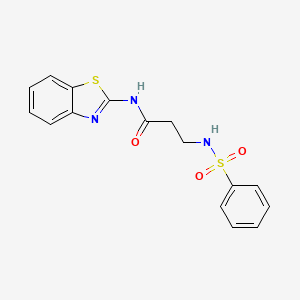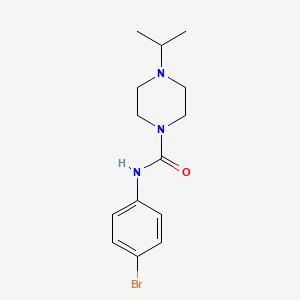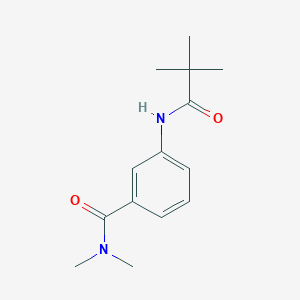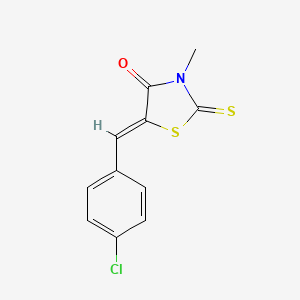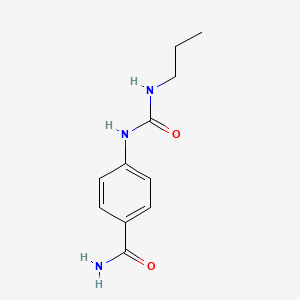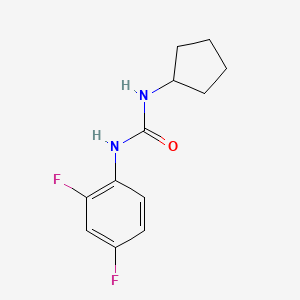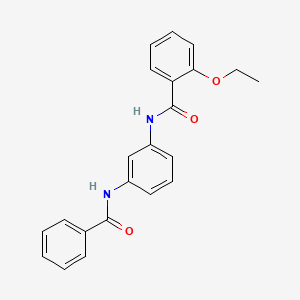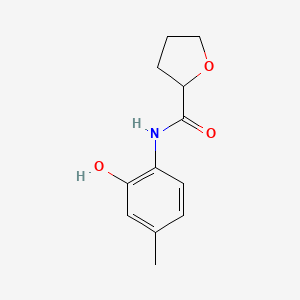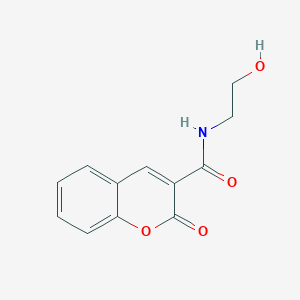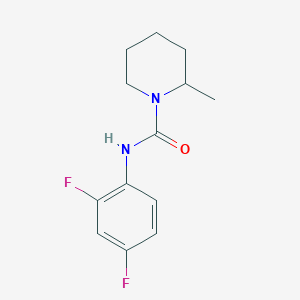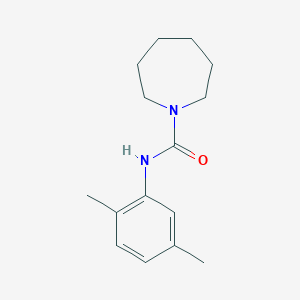
N-(2,5-dimethylphenyl)azepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)azepane-1-carboxamide, also known as DMXAA or Vadimezan, is a synthetic small molecule that has been extensively studied for its anti-tumor properties. DMXAA was first synthesized in 1998 by scientists at Auckland Cancer Society Research Centre in New Zealand. Since then, it has been found to have promising results in preclinical studies, and several clinical trials have been conducted to evaluate its efficacy in cancer treatment.
Wirkmechanismus
N-(2,5-dimethylphenyl)azepane-1-carboxamide works by binding to a protein called STING (Stimulator of Interferon Genes) that is present in immune cells. This binding activates a signaling pathway that leads to the production of cytokines and other immune molecules. The cytokines then activate other immune cells, such as T cells and natural killer cells, which can attack and kill tumor cells. This compound has also been found to inhibit the production of a protein called vascular endothelial growth factor (VEGF), which is involved in the formation of blood vessels in tumors.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha, which can help the body fight off infections and tumors. This compound has also been found to inhibit the production of VEGF, which can prevent the formation of blood vessels in tumors. In addition, this compound has been found to induce apoptosis, or programmed cell death, in tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethylphenyl)azepane-1-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations. It has been found to have low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has been found to have low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(2,5-dimethylphenyl)azepane-1-carboxamide. One direction is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Another direction is the evaluation of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. This compound has also been found to have potential in the treatment of viral infections, such as hepatitis B and C. Further studies are needed to evaluate the efficacy of this compound in these applications.
Synthesemethoden
The synthesis of N-(2,5-dimethylphenyl)azepane-1-carboxamide involves several steps. The starting material is 2,5-dimethylphenylacetic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1,6-diaminohexane to form the amide. The amide is then cyclized using trifluoroacetic anhydride to form the azepane ring. The final step involves the oxidation of the methyl groups using oxalyl chloride and dimethyl sulfoxide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)azepane-1-carboxamide has been extensively studied for its anti-tumor properties. It has been found to induce tumor necrosis and inhibit tumor growth in preclinical studies. This compound works by activating the immune system and promoting the production of cytokines, which are molecules that help the body fight off infections and tumors. This compound has also been found to inhibit the formation of blood vessels in tumors, which can prevent their growth and spread.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-7-8-13(2)14(11-12)16-15(18)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJRVLHAAQLLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823859 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[2-(4-Methoxyphenoxy)propanoylamino]-3-methylphenoxy]acetic acid](/img/structure/B7460875.png)
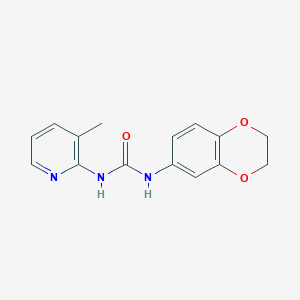
![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)
